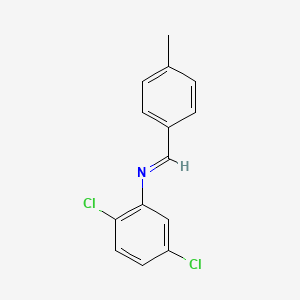
2,5-Dichloro-N-(4-methylbenzylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(4-methylbenzylidene)aniline is an organic compound with the molecular formula C14H11Cl2N It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a benzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4-methylbenzylidene)aniline typically involves the condensation reaction between 2,5-dichloroaniline and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and crystallization, is also common in industrial settings.
化学反应分析
Types of Reactions
2,5-Dichloro-N-(4-methylbenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the aniline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,5-dichloro-N-(4-methylbenzyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloro-N-(4-methylbenzylidene)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dichloro-N-(4-methylbenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-N-(4-methylbenzylidene)aniline
- 3,4-Dichloro-N-(4-methylbenzylidene)aniline
- 2,5-Dichloro-N-(2,4-dichlorobenzylidene)aniline
- 2,5-Dichloro-N-(2,5-dimethoxybenzylidene)aniline
Uniqueness
2,5-Dichloro-N-(4-methylbenzylidene)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
2,5-Dichloro-N-(4-methylbenzylidene)aniline is an organic compound belonging to the class of imines, characterized by a double bond between nitrogen and carbon. This compound is notable for its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structure, featuring dichloro substitutions on the aniline ring and a methyl-substituted benzylidene moiety, contributes to its reactivity and biological interactions.
- Molecular Formula : C15H14Cl2N
- Structure : The compound consists of a 2,5-dichloroaniline moiety linked to a 4-methylbenzylidene group through an imine bond.
Biological Activity
Research has highlighted several biological activities associated with this compound:
-
Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. It has been tested against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungi : Candida albicans and Aspergillus clavatus.
- Anticancer Properties : Preliminary studies have explored the anticancer potential of this compound. It appears to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The mechanism may involve the inhibition of key signaling pathways that are crucial for tumor growth .
The biological activity of this compound is attributed to its ability to engage with various enzymes and receptors. This interaction can lead to significant biochemical effects relevant in therapeutic contexts. The precise molecular targets vary depending on the application but generally include:
- Enzymes involved in metabolic pathways.
- Receptors that play roles in cell signaling related to cancer progression.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : In one study, derivatives were synthesized via condensation reactions and subsequently screened for antimicrobial activity. The results indicated that modifications in the structure could enhance or diminish biological efficacy .
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that the unique combination of dichloro groups and the methyl-substituted moiety significantly influences the biological activity. For example, compounds like 2,4-Dichloroaniline showed different reactivity profiles due to variations in chlorination patterns .
Data Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|---|
| This compound | 32 | 16 | 64 |
| 2,4-Dichloroaniline | 64 | 32 | >128 |
| N-(4-nitrobenzylidene)aniline | >128 | >128 | >128 |
属性
CAS 编号 |
73256-37-8 |
|---|---|
分子式 |
C14H11Cl2N |
分子量 |
264.1 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-4-11(5-3-10)9-17-14-8-12(15)6-7-13(14)16/h2-9H,1H3 |
InChI 键 |
KAHPEQDXZGHVQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















